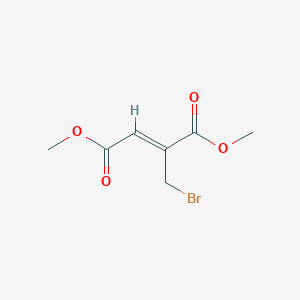

Dimethyl 2-bromomethylfumarate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl 2-bromomethylfumarate is a chemical compound that has been used in the synthesis of enes, dienes, and related natural products . It is a derivative of fumaric acid, which is known for its use in various pharmaceutical preparations .

Synthesis Analysis

The synthesis of Dimethyl 2-bromomethylfumarate involves a cascade methodology that results in short reaction times and quantitative yields . Two strategies have been identified for its synthesis: starting from fumaric acid or maleic anhydride .Molecular Structure Analysis

The molecular structure of Dimethyl 2-bromomethylfumarate can be analyzed using a structural formula editor and a 3D model viewer . Once the molecule is drawn, it can be converted into a 3D model for further analysis .Chemical Reactions Analysis

Dimethyl 2-bromomethylfumarate is involved in various chemical reactions. For instance, it has been used in SN2’ coupling reactions with Wittig reagents . It also plays a role in continuous-flow synthesis, which is a process intensification strategy towards the synthesis of active pharmaceutical ingredients .Physical And Chemical Properties Analysis

The physical and chemical properties of Dimethyl 2-bromomethylfumarate can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .科学的研究の応用

Pharmaceutical Drug Development

Dimethyl 2-bromomethylfumarate is utilized in the synthesis of various pharmaceutical compounds. Its reactivity allows for the creation of fumarate derivatives that are important in the development of drugs for treating conditions such as psoriasis and multiple sclerosis .

Biological Process Investigation

Researchers employ Dimethyl 2-bromomethylfumarate to study biological processes, particularly those involving the fumarate group. It serves as a key reagent in biochemical assays that explore metabolic pathways.

Anti-Inflammatory Applications

Due to its anti-inflammatory properties, Dimethyl 2-bromomethylfumarate is being investigated for its potential use in treating inflammatory diseases. It may play a role in developing treatments for conditions like arthritis and inflammatory bowel disease .

Neuroprotective Effects

Studies suggest that Dimethyl 2-bromomethylfumarate has neuroprotective effects, making it a candidate for research into neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to protect nerve cells from damage is of significant interest .

Oxidative Stress Modulation

This compound is known to modulate oxidative stress, which is a factor in many chronic diseases. Research into its application in cardiovascular diseases, where oxidative stress plays a crucial role, is ongoing .

Cancer Research

Dimethyl 2-bromomethylfumarate is being explored for its anti-proliferative effects on cancer cells. It may contribute to the development of novel cancer therapies, particularly in cases where the fumarate pathway is implicated .

作用機序

Target of Action

The primary target of Dimethyl 2-bromomethylfumarate is believed to be the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . Nrf2 is a transcription factor that is activated in response to oxidative stress . It plays a crucial role in the regulation of antioxidant response elements (AREs) in the body .

Mode of Action

Dimethyl 2-bromomethylfumarate is thought to interact with its targets through both Nrf2-dependent and independent pathways . The compound is believed to degrade into its active metabolite, monomethyl fumarate (MMF), which then up-regulates the Nrf2 pathway . This leads to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .

Biochemical Pathways

The compound affects several biochemical pathways. It is known to promote glycolysis and diminish cell respiration in endothelial cells . This could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of phosphoglycerate dehydrogenase (PHGDH) activity in these cells .

Pharmacokinetics

After oral intake, it is mostly hydrolyzed to monomethyl fumarate (MMF) in the small intestine . Both Dimethyl 2-bromomethylfumarate and its primary metabolite MMF are believed to be responsible for its therapeutic effect .

Result of Action

The compound’s action results in a shift from a pro-inflammatory Th1/Th17 response to an anti-inflammatory Th2 and regulatory response . This shift is characterized by a decrease in the number of lymphocytes, particularly within the pro-inflammatory T-helper Th1 and Th17 subsets . It also promotes an anti-inflammatory state in B-lymphocyte, myeloid, and natural killer populations .

特性

IUPAC Name |

dimethyl (Z)-2-(bromomethyl)but-2-enedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO4/c1-11-6(9)3-5(4-8)7(10)12-2/h3H,4H2,1-2H3/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVJKHGQCFLAEB-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(CBr)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C(\CBr)/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-bromomethylfumarate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2882328.png)

![N-Methyl-N-[2-[[(3S)-oxan-3-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2882333.png)

![6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(5-Bromofuran-2-yl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2882341.png)

![8-(3,5-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2882342.png)

![7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-one](/img/structure/B2882347.png)

![1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2882348.png)

![(2Z)-2-(butylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2882349.png)